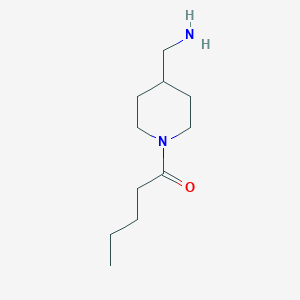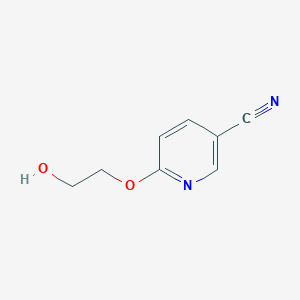
6-(3-Bromophenyl)-2-methylpyrimidin-4-ol
説明
6-(3-Bromophenyl)-2-methylpyrimidin-4-ol is an organic compound characterized by a bromophenyl group attached to a pyrimidin-4-ol core
Synthetic Routes and Reaction Conditions:
Bromination of Pyrimidin-4-ol: The compound can be synthesized by brominating pyrimidin-4-ol using bromine in the presence of a suitable catalyst.
Methylation of Pyrimidin-4-ol: The pyrimidin-4-ol core can be methylated using methyl iodide or dimethyl sulfate under basic conditions.
Coupling Reactions: A Suzuki-Miyaura coupling reaction can be employed to attach the 3-bromophenyl group to the pyrimidin-4-ol core using a palladium catalyst.
Industrial Production Methods: Industrial production typically involves large-scale bromination and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxyl group on the pyrimidin-4-ol core can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can undergo reduction to form a bromoalkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Sodium iodide in acetone, potassium fluoride
Major Products Formed:
Oxidation: 6-(3-Bromophenyl)-2-methylpyrimidin-4-one
Reduction: 6-(3-Bromoethyl)-2-methylpyrimidin-4-ol
Substitution: 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
類似化合物との比較
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol
6-(3-Iodophenyl)-2-methylpyrimidin-4-ol
6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol
Uniqueness: Compared to its halogenated analogs, 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol exhibits unique reactivity due to the presence of the bromine atom, which can participate in various chemical reactions more readily than chlorine or fluorine.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
特性
IUPAC Name |
4-(3-bromophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERGOMXOJYQSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)
![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)


![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B1486341.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)





